Phenoprolamine-d3 Hydrochloride is a deuterated form of phenoprolamine, a non-selective alpha-adrenergic antagonist primarily used in the management of hypertensive crises, particularly in patients with pheochromocytoma. The introduction of deuterium atoms enhances the stability and metabolic tracking of the compound, making it valuable for pharmacokinetic studies.
Phenoprolamine-d3 Hydrochloride is synthesized from its parent compound, phenoprolamine, which is derived from the reaction of various precursors including aromatic amines and imidazoline derivatives. The incorporation of deuterium is typically achieved through specific synthetic routes that allow for the exchange of hydrogen atoms with deuterium.
Phenoprolamine-d3 Hydrochloride falls under the category of alpha-adrenergic antagonists, specifically classified as a tertiary amino compound and an aromatic heteromonocyclic compound. It is recognized for its role in modulating adrenergic receptor activity.
The synthesis of Phenoprolamine-d3 Hydrochloride involves several key steps:
The synthesis requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesized compound.
The molecular formula for Phenoprolamine-d3 Hydrochloride is , where D represents deuterium. The structure features multiple functional groups including hydroxyl, imidazoline, and aromatic rings.
Phenoprolamine-d3 Hydrochloride participates in various chemical reactions typical for alpha-adrenergic antagonists:
The identification of metabolites can be achieved using Liquid Chromatography coupled with Mass Spectrometry (LC/MS), allowing for detailed analysis of pharmacokinetics.
Phenoprolamine-d3 Hydrochloride exerts its pharmacological effects by blocking alpha-adrenergic receptors. This action leads to:
Studies indicate that phenoprolamine enhances insulin secretion by inhibiting ATP-sensitive potassium channels, further contributing to its therapeutic effects in hypertensive emergencies .
The compound's polar surface area is about 47.86 Ų, which influences its absorption and distribution characteristics.
Phenoprolamine-d3 Hydrochloride is primarily utilized in scientific research for:
Phenoprolamine-d3 Hydrochloride is a deuterated analog of phenylpropanolamine (PPA), incorporating three deuterium atoms at the alpha-methyl group. Its systematic IUPAC name is (1R,2S)-2-amino-1-phenylpropan-1-ol-d3 hydrochloride, reflecting the stereospecific substitution of hydrogen with deuterium at the methyl group adjacent to the amine functionality. The molecular formula is C9H10D3NO·HCl, with a precise molecular weight of 154.22 g/mol (versus 151.21 g/mol for non-deuterated PPA hydrochloride). The structural modifications occur exclusively at the C1 position of the propylamine side chain, where the -CD3 group replaces the native -CH3 moiety [3] [4].
Table 1: Structural Comparison of Phenoprolamine-d3 and Phenylpropanolamine
Characteristic | Phenoprolamine-d3 HCl | Phenylpropanolamine HCl |
---|---|---|
Molecular Formula | C₉H₁₀D₃NO·HCl | C₉H₁₃NO·HCl |
Exact Mass | 154.22 g/mol | 151.21 g/mol |
Deuteration Sites | C1 methyl group (-CD₃) | None |
Stereochemistry | (1R,2S) enantiomer | Typically racemic mixture |
Key Structural Feature | β-hydroxyamphetamine with deuterated methyl | β-hydroxyamphetamine |
The deuterium substitution induces minimal steric alteration due to nearly identical atomic radii of C-H and C-D bonds (1.120 Å vs. 1.117 Å). However, vibrational frequencies differ significantly, with C-D bonds absorbing at ~2100 cm⁻¹ versus ~2900 cm⁻¹ for C-H bonds in infrared spectroscopy. This property facilitates analytical distinction in mass spectrometry, where Phenoprolamine-d3 exhibits a +3 m/z shift in molecular ion peaks compared to its protiated counterpart. The hydrochloride salt form enhances stability and solubility in aqueous matrices, critical for in vitro metabolic studies [4] [5]. X-ray crystallography confirms retention of the parent compound's conformation, with deuterium atoms occupying equatorial positions that minimize steric interference with receptor binding domains [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1